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Compound of Interest

Compound Name: 2-[1-(Dimethylamino)ethyllindole

Cat. No.: B014033

Disclaimer: This technical guide details the pharmacokinetics of a-[(dimethylamino)methyl]-2-
(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol (DIIM), a compound structurally related to
2-[1-(Dimethylamino)ethyl]indole. Extensive literature searches revealed no publicly
available pharmacokinetic data for 2-[1-(Dimethylamino)ethyl]indole. The following
information on DIIM is presented as a comprehensive case study for researchers, scientists,
and drug development professionals interested in the pharmacokinetic profiles of complex
indole derivatives.

Introduction

This document provides an in-depth overview of the absorption, distribution, metabolism, and
excretion (ADME) of the hypoglycemic agent a-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-
isoxazolyl)-1H-indole-3-methanol, referred to as DIIM (Sandoz compound 59-801).
Understanding the pharmacokinetic profile of indole-based compounds is crucial for the
development of safe and effective therapeutics.

Pharmacokinetic Profile of DIIM

The pharmacokinetics of DIIM have been investigated in various species, including humans,
rats, dogs, and monkeys. The compound is characterized by rapid and nearly complete
absorption following oral administration.

Absorption
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Following oral administration, DIIM is rapidly absorbed from the gastrointestinal tract.[1][2] In
healthy male volunteers, peak blood concentrations of both total radioactivity and the parent
drug were achieved within approximately one hour of dosing.[2] The bioavailability of DIIM is
high, with estimates suggesting 98-99% absorption, indicating minimal first-pass metabolism.[2]

Distribution

Studies in rats have shown that DIIM undergoes rapid and extensive distribution into tissues.[2]
Interestingly, in both rats and humans, an increase in the administered dose resulted in a less
than proportional increase in blood concentrations of the drug.[1][2] This phenomenon is likely
attributable to an increase in the volume of distribution with increasing doses, as the
metabolism and excretion patterns appear to be dose-independent.[1][2]

Metabolism

DIIM is partially metabolized before being excreted.[1][2] The primary metabolic pathway is
conjugation with glucuronic acid.[1][2] A minor metabolic route involves the oxidation of the
indole ring.[1][2] In humans, approximately 40% of the administered dose is recovered as the
unchanged parent drug, primarily in the urine.[1][2]

EXxcretion

The excretion of DIIM and its metabolites occurs predominantly through the kidneys. In
humans, the renal to fecal excretion ratio is approximately 80:20.[1][2] The recovery of the
administered radioactive dose was almost complete within the experimental period.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of DIIM in various
species.

Table 1: Elimination Half-Life of DIIM
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Unchanged Drug Total Radioactivity

Species Dose . .
Half-Life (h) Half-Life (h)
Human 50 mg & 200 mg 25-30 33-35
1.4 (dose-
Rat
independent)
4.1 -7.2 (dose-
Dog
dependent)
2.1-4.5 (dose-
Monkey
dependent)

Data sourced from Tse et al., 1987.[1][2]

Table 2: Excretion of DIIM in Humans (50 mg dose)

Route Percentage of Dose
Renal ~80%
Fecal ~20%

Data sourced from Tse et al., 1987.[1][2]

Experimental Protocols

The pharmacokinetic studies of DIIM involved the administration of radiolabeled compounds to

track their disposition.

Human Pharmacokinetic Study

e Subjects: Healthy male volunteers.

e Dosing: Single oral doses of 50 mg or 200 mg of *C-labeled DIIM.

o Sample Collection: Blood and excreta (urine and feces) were collected at various time

points.
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e Analysis: Samples were analyzed for total radioactivity and for the concentration of the
unchanged parent drug. The specific analytical methods were not detailed in the provided
search results, but would have likely involved techniques such as liquid scintillation counting
for total radioactivity and high-performance liquid chromatography (HPLC) coupled with a
radioactivity detector for the parent drug.

Animal Pharmacokinetic Studies

e Species: Rats, dogs, and monkeys.
e Dosing: Oral administration of 1*C-labeled DIIM.

o Observations: Similar to the human studies, blood and excreta were analyzed to determine
the pharmacokinetic parameters.

Metabolic Pathways and Experimental Workflows

The metabolism of indole derivatives can be complex. While specific signaling pathways
involving 2-[1-(Dimethylamino)ethyl]indole are not documented, a general metabolic pathway
for indole compounds can be illustrated.

Caption: Generalized metabolic pathway of an indole derivative.
The experimental workflow for a typical pharmacokinetic study is outlined below.

Caption: Typical experimental workflow in pharmacokinetic studies.

Conclusion

While no specific pharmacokinetic data for 2-[1-(Dimethylamino)ethyl]indole is currently
available in the public domain, the detailed analysis of the structurally related compound DIIM
provides valuable insights into the potential ADME properties of this class of indole derivatives.
The rapid absorption, extensive distribution, and metabolism primarily through glucuronidation
and oxidation, followed by renal excretion, are key characteristics that may be shared among
similar structures. Further research is required to elucidate the specific pharmacokinetic profile
of 2-[1-(Dimethylamino)ethyl]indole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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